ERRγ Transcriptional Agonist Activity
In a stable HG5LN GAL4-hERRγ reporter cell line, THN-2-ol activated ERRγ-mediated transcription with an EC50 of 260 nM [1]. This value positions it within the high-nanomolar agonist range, comparable to but distinct from bisphenol A (BPA, EC50 = 174 nM), bisphenol E (BPE, EC50 = 142 nM), and bisphenol B (BPB, EC50 = 528 nM), while 4-sec-butylphenol was the most potent agonist tested (EC50 = 109 nM) [1]. The EC50 correlated with Kd values measured by isothermal titration calorimetry (ITC), all falling in the 50–500 nM range, confirming that THN-2-ol is a bona fide ERRγ ligand and not a non-specific activator [1]. Critically, the naphthol family had not previously been tested for ERRγ modulation; THN-2-ol was among the first naphthol derivatives identified as an ERRγ agonist [1].
| Evidence Dimension | ERRγ transcriptional activation potency (EC50) |
|---|---|
| Target Compound Data | THN-2-ol: EC50 = 260 nM |
| Comparator Or Baseline | BPA: EC50 = 174 nM; BPE: EC50 = 142 nM; BPB: EC50 = 528 nM; 4-sec-butylphenol: EC50 = 109 nM; 4-tert-butylphenol: EC50 = 135 nM; 4-iso-propylphenol: EC50 = 300 nM |
| Quantified Difference | THN-2-ol is 1.49-fold less potent than BPA, 1.83-fold less potent than BPE, 2.03-fold more potent than BPB, and 2.38-fold less potent than 4-sec-butylphenol in this assay system. |
| Conditions | HG5LN GAL4-hERRγ stable cell line; luciferase reporter driven by GAL4 response elements; compounds tested at 0.1% v/v DMSO final concentration; data expressed as percentage of basal ERRγ activity. |
Why This Matters
For researchers screening environmental endocrine disruptors or developing ERRγ modulators, THN-2-ol provides a structurally distinct naphthol-based agonist with a defined EC50, enabling structure-activity relationship (SAR) studies across phenolic chemotypes (bisphenol, alkylphenol, and naphthol families) within a single validated assay platform.
- [1] Thouennon, E., Delfosse, V., Bailly, R., Blanc, P., Boulahtouf, A., Grimaldi, M., Barducci, A., Bourguet, W., & Balaguer, P. (2019). Insights into the activation mechanism of human estrogen-related receptor γ by environmental endocrine disruptors. Cellular and Molecular Life Sciences, 76, 4769–4781. doi:10.1007/s00018-019-03129-x View Source
